molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Cat. No.: B174835
CAS No.: 164029-51-0
M. Wt: 271.27 g/mol
InChI Key: AWBKZLODEPRJBN-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing three heteroatoms (one oxygen and two nitrogen atoms). The presence of the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester functionality makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. For instance, the reaction between ethyl hydrazinecarboxylate and an acyl chloride can yield the oxadiazole ring.

  • Introduction of the Boc-Protected Aminomethyl Group: : The aminomethyl group can be introduced via a nucleophilic substitution reaction. The Boc-protected amine is reacted with a suitable halomethyl oxadiazole intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can undergo various chemical reactions, including:

  • Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively.

  • Substitution Reactions: : The oxadiazole ring can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis Products: Ethyl 5-aminomethyl-[1,3,4]oxadiazole-2-carboxylate and tert-butyloxycarbonyl-protected amine.

    Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

  • Industry: : It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate depends on its specific application. Generally, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 5-(aminomethyl)-[1,3,4]oxadiazole-2-carboxylate: : Lacks the Boc protecting group, making it more reactive but less stable.

  • Mthis compound: : Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

  • 5-(tert-Butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylic acid: : The free carboxylic acid form, which can be more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the Boc-protected aminomethyl group and the ethyl ester functionality, providing a balance of stability and reactivity that is useful in various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKZLODEPRJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 7 (59 g, 200 mmol) and triethylamine (42 ml, 0.57 mol) in carbon tetrachloride (60 ml) is added to a stirred, room temperature of triphenylphosphine (63 g, 0.24 mol) in methylene chloride (900 ml). The reaction mixture is stirred for 30 minutes and then refluxed for 12 hours. After cooling to room temperature, the volatiles are removed in vacuo and the resulting residue is filtered through silica using methylene chloride:ethyl acetate (9:1) as the eluent. After removing the volatiles in vacuo, the crude product is purified by flash column chromatography over silica gel using methylene chloride:ethyl acetate (19:1) as the eluent. 24 g (44%) Of compound 8 is obtained as orange oil, which solidifies to a yellow solid on standing.
Name
compound 7
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
44%

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